

Bioactivity Showdown: Unlocking the Therapeutic Potential of Methyl 2-(chlorosulfonyl)benzoate Derivatives

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Compound of Interest

Compound Name: *Methyl 2-(chlorosulfonyl)benzoate*

Cat. No.: *B1294870*

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A comprehensive analysis of compounds derived from the versatile chemical scaffold, **Methyl 2-(chlorosulfonyl)benzoate**, reveals a remarkable spectrum of biological activities, ranging from potent anticancer and anti-inflammatory effects to targeted enzyme inhibition and herbicidal action. This guide provides a comparative overview of these derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on their potential therapeutic applications.

Methyl 2-(chlorosulfonyl)benzoate serves as a valuable starting material in medicinal chemistry, enabling the synthesis of a diverse array of bioactive molecules. The presence of the reactive chlorosulfonyl group allows for the facile introduction of various functionalities, leading to compounds with distinct pharmacological profiles. This guide delves into the bioactivities of several key derivatives, presenting a clear comparison of their efficacy and mechanisms of action.

Comparative Bioactivity of Key Derivatives

The following table summarizes the quantitative bioactivity data for several compounds derived from **Methyl 2-(chlorosulfonyl)benzoate**, highlighting their potency against various biological targets.

Compound/Derivative Class	Bioactivity	Target/Model	Key Quantitative Data
Methyl 5-(chlorosulfonyl)-2-methoxybenzoate	Anticancer	Colorectal Cancer Cell Lines	IC50: 0.35 μM (HCT116), 0.54 μM (Caco-2)[1]
Enzyme Inhibition	Carbonic Anhydrases (CAs)	Potential Inhibitor[1]	
Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzooates	Anticancer (Enzyme Inhibition)	Carbonic Anhydrase IX (CAIX)	Kd: 0.12 nM (for compound 4b)[2]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)	Anticancer	Breast Cancer Cell Lines	IC50: 0.73 μM (MCF-7), 20.4 μM (MDA-MB-231)[3][4][5]
2-(3-(Chloromethyl)benzoyloxy)benzoic Acid	Anti-inflammatory	Lipopolysaccharide (LPS)-induced mice	Significantly reduced PGE-2, NOX2, NFkB, ROS, and COX-2 expression[6][7]
Methyl 2-(chlorosulfonyl)-3-methyl benzoate Derivative	Herbicidal	Acetolactate Synthase (ALS)	Key intermediate for Triflusulfuron-methyl, an ALS inhibitor[8][9]

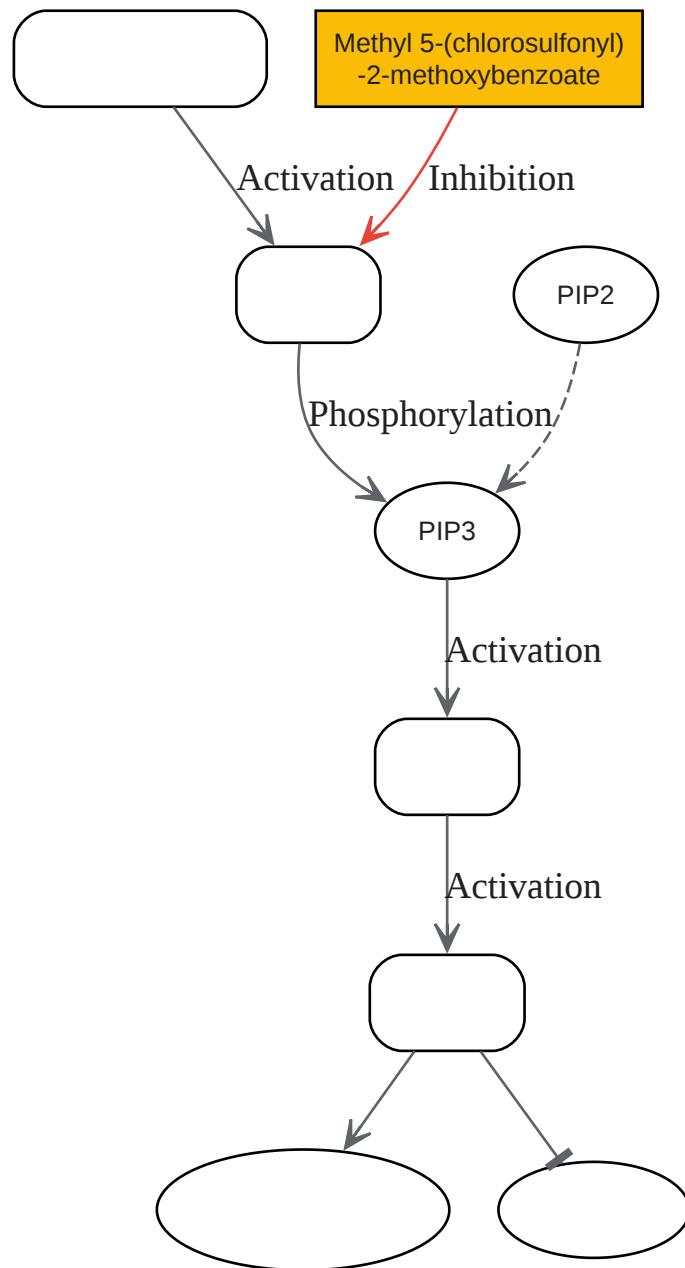
In-Depth Analysis of Bioactivities

Anticancer Activity

Several derivatives of **Methyl 2-(chlorosulfonyl)benzoate** have demonstrated significant potential as anticancer agents through different mechanisms of action.

Methyl 5-(chlorosulfonyl)-2-methoxybenzoate has shown potent cytotoxic effects against colorectal cancer cell lines.[1] Its mechanism is believed to involve the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis through the modulation of the critical

PI3K/AKT/mTOR signaling pathway.^[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^{[1][2][10][11]}



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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a derivative.

Another notable derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), functions as a microtubule targeting agent.^{[3][4]} This compound induces

mitotic arrest, leading to cell death, and has shown greater toxicity towards breast cancer cells compared to normal fibroblast cells.[3][4][5]

Carbonic Anhydrase Inhibition

A series of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates have been specifically designed as high-affinity and selective inhibitors of carbonic anhydrase IX (CAIX).[2] CAIX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis.[2] The exceptional binding affinity of these compounds, with dissociation constants (Kd) in the nanomolar and even picomolar range, makes them promising candidates for anticancer therapeutics.[2]

Anti-inflammatory Properties

2-(3-(Chloromethyl)benzoyloxy)benzoic Acid, another derivative, has demonstrated potent anti-inflammatory properties in a lipopolysaccharide (LPS)-induced inflammation model in mice.[6][7] This compound was shown to significantly reduce the levels of key inflammatory mediators including prostaglandin E2 (PGE-2), nitric oxide (NO), and reactive oxygen species (ROS).[6] Furthermore, it decreased the expression of pro-inflammatory proteins such as NADPH Oxidase 2 (NOX2), nuclear factor kappa B (NFkB), and cyclooxygenase-2 (COX-2), suggesting a multi-faceted anti-inflammatory mechanism.[6][7]

Herbicidal Activity

The utility of **Methyl 2-(chlorosulfonyl)benzoate** derivatives extends beyond pharmacology into agrochemicals. Methyl 2-(chlorosulfonyl)-3-methyl benzoate is a crucial intermediate in the synthesis of the herbicide triflusulfuron-methyl.[8] Triflusulfuron-methyl acts by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants, thereby leading to plant death.[9]

Experimental Protocols

The bioactivity data presented in this guide are based on established and validated experimental methodologies. Below are summaries of the key protocols used.

Anticancer Activity Assays

- Cell Viability (MTT Assay): The half-maximal inhibitory concentration (IC50) values against cancer cell lines such as HCT116, Caco-2, MCF-7, and MDA-MB-231 were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). The absorbance is then measured to determine the concentration at which 50% of cell growth is inhibited.[5]
- Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict the *in vivo* absorption of orally administered drugs. The apparent permeability coefficient (Papp) is determined by measuring the flux of the compound from the apical (A) to the basolateral (B) side of the monolayer.[12][13][14]

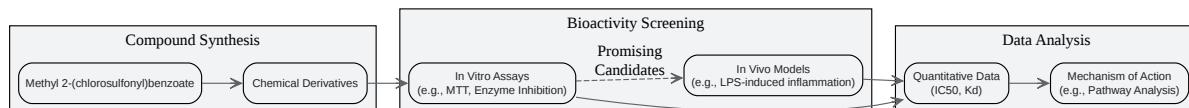
Enzyme Inhibition Assays

- Carbonic Anhydrase (CA) Inhibition Assay: The inhibitory activity against CA isozymes is often measured using an esterase activity assay. The enzyme's ability to hydrolyze a substrate like p-nitrophenyl acetate (pNPA) is monitored spectrophotometrically by the formation of the colored product, p-nitrophenol. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15]
- Determination of Dissociation Constant (Kd): Techniques such as the fluorescent thermal shift assay or mass spectrometry-based methods are employed to determine the binding affinity (Kd) of inhibitors to their target enzymes.[15] For CAIX, competitive binding assays using fluorescently labeled inhibitors are also used to determine the Kd of unlabeled compounds on live cancer cells.[16]

In Vivo Anti-inflammatory Model

- LPS-Induced Inflammation in Mice: To evaluate anti-inflammatory activity, an acute inflammatory response is induced in mice by administering lipopolysaccharide (LPS). The test compound is then administered, and its effect on various inflammatory markers is assessed. This includes measuring the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-1 β), prostaglandins (e.g., PGE-2), and the expression of inflammatory enzymes (e.g., COX-1, COX-2).

2, NOX2) in plasma and tissues using methods like ELISA and immunohistochemistry.[17] [18]



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Figure 2: General experimental workflow for evaluating the bioactivity of derived compounds.

Conclusion

The derivatives of **Methyl 2-(chlorosulfonyl)benzoate** represent a rich source of structurally diverse compounds with a wide range of significant biological activities. The data compiled in this guide underscores their potential in the development of new therapeutic agents for cancer and inflammatory diseases, as well as their application in agriculture. The potent and selective nature of some of these compounds, particularly the carbonic anhydrase IX inhibitors, warrants further investigation and development. This comparative analysis serves as a valuable resource for researchers aiming to leverage this versatile chemical scaffold in their drug discovery and development endeavors.

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